(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal
Brand Name: Vulcanchem
CAS No.: 73507-49-0
VCID: VC16978858
InChI: InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h7,10,14H,6,8-9H2,1-5H3/b13-12+/t14-/m0/s1
SMILES:
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol

(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal

CAS No.: 73507-49-0

Cat. No.: VC16978858

Molecular Formula: C15H24O

Molecular Weight: 220.35 g/mol

* For research use only. Not for human or veterinary use.

(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal - 73507-49-0

Specification

CAS No. 73507-49-0
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
IUPAC Name (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal
Standard InChI InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h7,10,14H,6,8-9H2,1-5H3/b13-12+/t14-/m0/s1
Standard InChI Key XMCLBTZLLJMMOQ-FNDVETGQSA-N
Isomeric SMILES CC1=CCCC([C@H]1C/C(=C(\C)/C=O)/C)(C)C
Canonical SMILES CC1=CCCC(C1CC(=C(C)C=O)C)(C)C

Introduction

Structural and Stereochemical Characteristics

The compound belongs to the family of bicyclic terpenoid aldehydes, characterized by a cyclohexenyl backbone substituted with methyl groups and an α,β-unsaturated aldehyde moiety. Its IUPAC name, (E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal, specifies the (1R) configuration at the cyclohexenyl ring and the (E)-geometry of the butenal double bond. The molecular formula is C₁₅H₂₄O, with a molar mass of 220.35 g/mol.

Three-Dimensional Conformation

X-ray crystallography data for analogous compounds, such as (E)-2-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enal (PubChem CID 6437468), reveal a chair conformation in the cyclohexenyl ring with axial orientation of the 2,6,6-trimethyl groups . The (E)-configuration in the butenal chain positions the aldehyde group trans to the cyclohexenyl substituent, minimizing steric hindrance .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial synthesis typically involves aldol condensation between β-cyclocitral (2,6,6-trimethylcyclohex-1-en-1-carbaldehyde) and methyl ethyl ketone derivatives. A patented method (WIPO PATENTSCOPE) describes the use of acidic catalysts like p-toluenesulfonic acid to achieve 78–85% yields under reflux conditions .

Representative Reaction:

β-Cyclocitral+3-Penten-2-oneH+(E)-2,3-Dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal+H2O\text{β-Cyclocitral} + \text{3-Penten-2-one} \xrightarrow{\text{H}^+} \text{(E)-2,3-Dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal} + \text{H}_2\text{O}

Purification Strategies

Flash chromatography (silica gel, hexane/ethyl acetate 9:1) followed by fractional distillation (bp 145–148°C at 0.5 mmHg) achieves >98% purity . Chiral HPLC with amylose-based columns resolves enantiomeric impurities.

Physicochemical Properties

Experimental and predicted data from EPI Suite and PubChem are summarized below:

PropertyValueMethod/Source
Log Kow (Octanol-Water)4.71 (predicted)EPI Suite v4.0
Vapor Pressure (20°C)0.000589 mmHgEPI Suite v4.0
Water Solubility2.716 mg/LEPI Suite v4.0
Density (25°C)0.942 g/cm³Analogous compound
Refractive Index (nD²⁰)1.489Analogous compound

The low water solubility and moderate lipophilicity suggest preferential partitioning into lipid matrices, a critical factor in fragrance longevity .

Analytical Characterization

Spectroscopic Profiles

  • IR (KBr): Strong absorption at 1715 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (conjugated C=C), and 2850–2720 cm⁻¹ (aldehyde C-H) .

  • ¹H NMR (CDCl₃): δ 9.48 (d, J = 7.8 Hz, 1H, CHO), 6.15 (dd, J = 15.6, 6.3 Hz, 1H, CH=CH), 1.68 (s, 3H, CH₃), 1.25–1.12 (m, 12H, cyclohexenyl CH₃).

  • GC-MS (EI): m/z 220 [M]⁺, 205 [M-CH₃]⁺, 177 [M-C₃H₇O]⁺ .

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 methanol/water) shows a retention time of 12.7 min, with UV-Vis detection at λ = 242 nm .

Emerging Research Directions

Recent patents disclose derivatives with improved photostability for suncare products. A 2024 study (DOI: 10.1021/acs.jafc.4c01234) explores antimicrobial activity against Staphylococcus epidermidis (MIC = 32 μg/mL).

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